molecular formula C9H8ClN3O B2514907 [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429254-44-3

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Cat. No.: B2514907
CAS No.: 1429254-44-3
M. Wt: 209.63
InChI Key: GDKLVPBBSNXAGJ-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a versatile chemical scaffold based on the 1,2,3-triazole heterocycle, designed for use in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged structure in pharmaceutical development due to its potential for diverse biological activities and its utility in click chemistry for molecular assembly . This compound serves as a key synthetic intermediate for constructing more complex molecules. The presence of the methanol functional group provides a handle for further chemical modification, allowing researchers to link the triazole core to other pharmacophores or create novel molecular hybrids . Such hybrids are frequently explored for their multi-targeting potential against various disease pathways . Triazole derivatives are extensively investigated for their wide range of potential pharmacological properties, which may include acting as dual inhibitors of protein tyrosine kinases (e.g., EGFR and VEGFR-2) for anticancer research , as well as exhibiting antimicrobial and anti-inflammatory activities . The specific stereoelectronic properties imparted by the 2-chlorophenyl substituent make this particular isomer a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and drug development. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2-chlorophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLVPBBSNXAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CN=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where the triazole intermediate is treated with a chlorophenyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives, including this compound, exhibit antimicrobial activity and are investigated for their potential as antibiotics.

    Anticancer Research: The compound is studied for its potential anticancer properties, particularly in inhibiting cancer cell proliferation.

Industry:

    Agriculture: The compound is explored for its use in agrochemicals, such as fungicides and herbicides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6) Molecular Formula: C9H8ClN3O (same as target compound). Key Differences: The chlorine substituent is at the para position of the phenyl ring, and the hydroxymethyl group is at position 4 of the triazole. However, the altered electronic environment may affect dipole moments and hydrogen-bonding capabilities .

Heterocyclic Ring Variations

  • [1-(6-Chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1240528-59-9) Molecular Formula: C7H6ClN5O. Key Differences: The phenyl ring is replaced with a 6-chloropyrazine heterocycle. Implications: The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. However, this compound exhibits high toxicity (H301, H311, H331 hazard codes), suggesting substituent-dependent safety risks .

Alkyl-Substituted Analogues

  • (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (CID: 12654350) Molecular Formula: C5H9N3O. Key Differences: The 2-chlorophenyl group is replaced with an ethyl chain. This simpler structure is often used in crystallographic studies to analyze triazole conformations .

Functionalized Derivatives

  • 1-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine dihydrochloride
    • Key Differences : The hydroxymethyl group is replaced with a piperazine moiety.
    • Implications : Piperazine introduces basicity and water solubility, making this derivative suitable for pharmaceutical applications. The dihydrochloride salt form enhances stability and bioavailability .

Physicochemical Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility
[1-(2-Chlorophenyl)-...]methanol 209.63 1.8 Moderate
[1-(4-Chlorophenyl)-...]methanol 209.63 1.6 Moderate
[1-(6-Chloropyrazin-2-yl)-...]methanol 211.61 0.9 High
(1-Ethyl-1H-...methanol) 127.14 -0.2 High

Notes:

  • Chlorophenyl derivatives exhibit moderate lipophilicity (logP ~1.6–1.8), suitable for membrane penetration.
  • Pyrazine and ethyl analogues show higher solubility due to polar substituents .

Biological Activity

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a chlorophenyl group attached to a triazole ring, which enhances its chemical properties and biological interactions. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Azide : The azide precursor is created from an amine through treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
  • Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Chlorophenyl Substitution : The chlorophenyl group is introduced via a substitution reaction with a chlorophenyl halide under basic conditions.

This synthetic route highlights the compound's potential for modification and optimization in various applications.

Antimicrobial Properties

Triazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, they have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial proliferation.

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In vitro studies suggest that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have shown effectiveness against breast and lung cancer cell lines.

Other Biological Activities

The compound has also been investigated for its potential as an anti-inflammatory agent and in treating neurodegenerative diseases. Its ability to modulate specific signaling pathways may contribute to these effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can form strong hydrogen bonds with enzymes or receptors involved in critical biological pathways.
  • Metal Coordination : The compound can coordinate with metal ions, influencing enzymatic reactions and cellular processes.

For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various microbial strains.
    CompoundMIC (µg/mL)Target Organism
    Triazole A8Staphylococcus aureus
    Triazole B16Escherichia coli
    Triazole C4Candida albicans
  • Anticancer Activity : In vitro assays revealed that certain derivatives could reduce cell viability in cancer cell lines by up to 70% at concentrations as low as 10 µM.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12
    A549 (Lung)15

Q & A

Q. What are the optimal synthetic routes for [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Reacting 2-chlorophenyl azide with propargyl alcohol derivatives under inert conditions.
  • Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMSO or acetonitrile) to enhance regioselectivity .
  • Monitoring reaction progress via TLC or HPLC to ensure high yields (>80%).

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm for -CH2OH) .
  • X-ray Crystallography : Use SHELXL for refinement, focusing on resolving the chlorophenyl orientation and hydrogen-bonding interactions involving the hydroxymethyl group. Data collection at low temperatures (100 K) improves resolution .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

  • Byproducts : Unreacted azides or regioisomeric triazoles (e.g., 1,4-disubstituted vs. 1,5-disubstituted).
  • Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the chlorophenyl group in solution vs. solid-state rigidity). Strategies include:

  • Performing variable-temperature NMR to assess conformational mobility .
  • Comparing DFT-optimized gas-phase structures with X-ray data using software like Gaussian or ORCA .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density distribution, identifying nucleophilic sites (e.g., hydroxymethyl oxygen) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using GROMACS, focusing on hydrogen-bonding and π-π stacking .

Q. How does solvent polarity influence the compound’s reactivity in derivatization reactions?

  • Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of the hydroxymethyl group for esterification or etherification.
  • Nonpolar solvents (e.g., toluene): Favor electrophilic aromatic substitution on the chlorophenyl ring .

Q. What strategies can address low reproducibility in biological activity assays?

  • Crystal Polymorphism : Characterize polymorphs via DSC and PXRD; select the thermodynamically stable form for consistent bioassay results .
  • SAR Studies : Systematically modify the triazole substituents (e.g., replacing -CH2OH with -CO2H) to correlate structure with antimicrobial activity .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

  • Use SHELXC/D/E for automated data processing and WinGX for structure visualization .
  • Implement robotic crystallization screens (e.g., 96-well plates) with diverse precipitants to obtain diffraction-quality crystals .

Methodological Notes

  • Refinement Best Practices : For SHELXL, apply restraints to disordered chlorophenyl groups and use the TWIN command for handling twinned crystals .
  • Data Validation : Cross-verify crystallographic metrics (e.g., R-factor, ADP ratios) with IUCr standards to ensure publication-ready results .

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